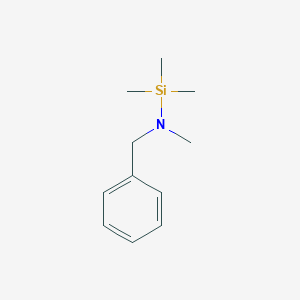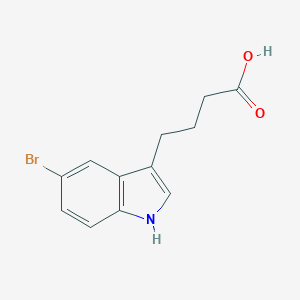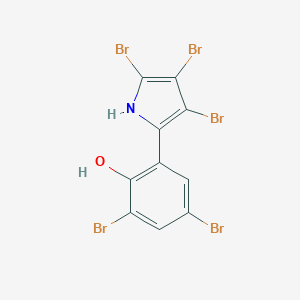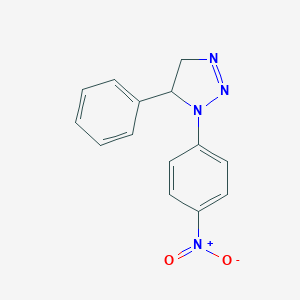
1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole, also known as NPT, is a heterocyclic compound that has been widely studied for its potential applications in the fields of chemistry and biology. NPT is a triazole derivative that has been synthesized through various methods, and its mechanism of action has been explored to understand its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole has been studied for its potential applications in various fields, including chemistry and biology. In chemistry, 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole has been used as a ligand for the synthesis of metal complexes. In biology, 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole has been studied for its potential as an anti-cancer agent. 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole has also been explored for its potential as a fluorescent probe for the detection of metal ions. The diverse range of applications of 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole highlights its potential as a versatile compound.
Wirkmechanismus
The mechanism of action of 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in the formation of microtubules, which are essential for cell division. Inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis, making 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole a potential anti-cancer agent.
Biochemische Und Physiologische Effekte
1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole has been shown to have anti-cancer activity in various cell lines, including breast cancer, lung cancer, and colon cancer. 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole has been explored for its potential as a fluorescent probe for the detection of metal ions. The biochemical and physiological effects of 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole highlight its potential as a useful tool in various fields.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole has several advantages for lab experiments, including its ease of synthesis and its potential as a versatile compound. However, 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole, including the exploration of its potential as an anti-cancer agent, the development of new synthesis methods, and the investigation of its potential as a fluorescent probe for the detection of metal ions. In addition, further research is needed to fully understand the mechanism of action of 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole and its potential applications in various fields.
Conclusion:
In conclusion, 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole is a heterocyclic compound that has been widely studied for its potential applications in the fields of chemistry and biology. The synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole have been explored in this paper. 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole has the potential to be a versatile compound with a diverse range of applications, highlighting its importance in scientific research.
Synthesemethoden
1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole has been synthesized through various methods, including the reaction of 4-nitrophenylhydrazine with phenylacetylene, followed by cyclization with triethyl orthoformate. Another method involves the reaction of 4-nitrophenylhydrazine with phenylacetylene, followed by cyclization with ethyl orthoformate. 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole has also been synthesized through the reaction of 4-nitrophenylhydrazine with phenylacetylene, followed by cyclization with acetic anhydride. The synthesis of 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole is an important step towards exploring its potential applications.
Eigenschaften
CAS-Nummer |
10480-11-2 |
|---|---|
Produktname |
1-(4-Nitrophenyl)-5-phenyl-4,5-dihydrotriazole |
Molekularformel |
C14H12N4O2 |
Molekulargewicht |
268.27 g/mol |
IUPAC-Name |
1-(4-nitrophenyl)-5-phenyl-4,5-dihydrotriazole |
InChI |
InChI=1S/C14H12N4O2/c19-18(20)13-8-6-12(7-9-13)17-14(10-15-16-17)11-4-2-1-3-5-11/h1-9,14H,10H2 |
InChI-Schlüssel |
PUWUPGKGBRTMOT-UHFFFAOYSA-N |
SMILES |
C1C(N(N=N1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Kanonische SMILES |
C1C(N(N=N1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Andere CAS-Nummern |
10480-11-2 |
Synonyme |
1-(4-nitrophenyl)-5-phenyl-4,5-dihydrotriazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




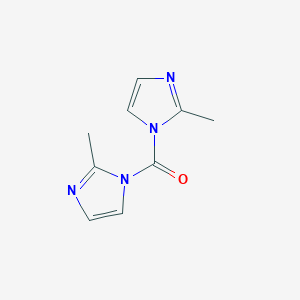
![1-Octanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B80124.png)
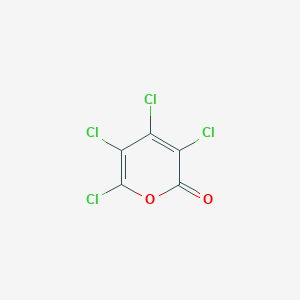
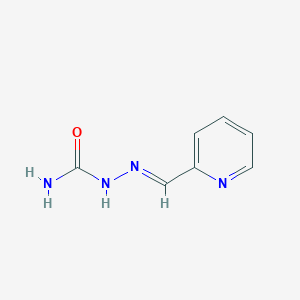
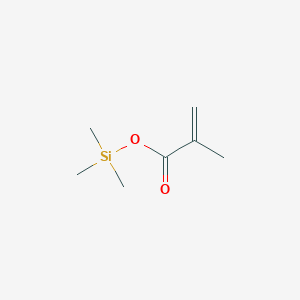
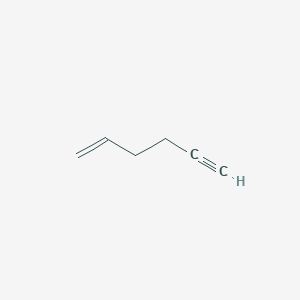
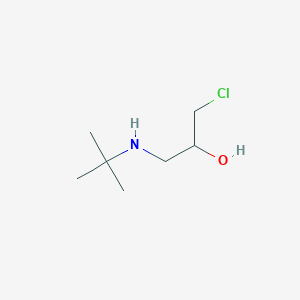
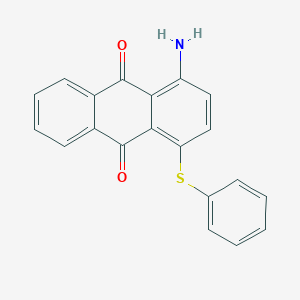
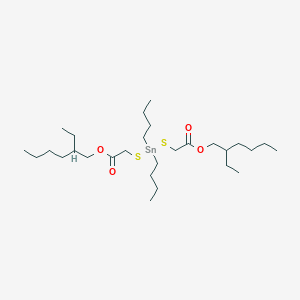
![2-(dimethoxymethyl)-1H-benzo[d]imidazole](/img/structure/B80139.png)
